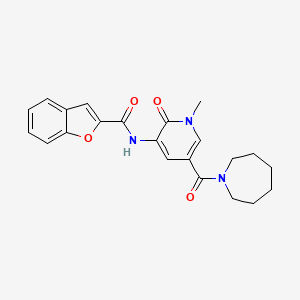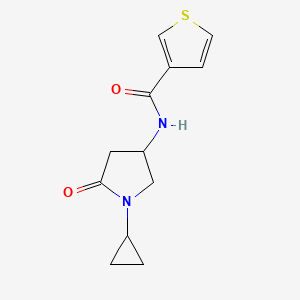![molecular formula C21H26N4O4 B2990034 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021217-59-3](/img/structure/B2990034.png)
7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a complex organic molecule. It belongs to the class of pyrimidine derivatives . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms and are integral parts of DNA and RNA .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in the literature . The synthesis typically involves the reaction of 1,3-dielectrophilic components with urea derivatives . The synthesized compounds are usually confirmed by IR, NMR, Mass and elemental analysis .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure with a five-membered ring fused to a six-membered ring . The molecule also contains various functional groups including a carboxamide group, a methoxypropyl group, and a phenylethyl group .Aplicaciones Científicas De Investigación
Antiproliferative Agent
Pyrido[2,3-d]pyrimidines, such as the compound , have shown antiproliferative activities . This makes them potential candidates for cancer treatment, where they can inhibit the growth and multiplication of cancer cells. The compound API-1, which is a derivative of pyrido[2,3-d]pyrimidin-5-one, is a promising agent in this category .
Antimicrobial Activity
Compounds with a pyrimidine scaffold have demonstrated antimicrobial properties . They can be effective against pathogenic microorganisms, including bacteria and fungi. This is particularly important in the development of new antibiotics to combat multidrug-resistant strains .
Anti-inflammatory and Analgesic
The pyrimidine derivatives exhibit anti-inflammatory and analgesic effects . These properties are valuable in the development of new medications for the treatment of chronic inflammatory diseases and for pain relief .
Hypotensive Activity
Some pyrido[2,3-d]pyrimidines have been found to have hypotensive effects, which means they can lower blood pressure . This application is significant for the management and treatment of hypertension .
Antihistaminic Properties
These compounds also show antihistaminic activities, which can be utilized in the treatment of allergic reactions . Antihistamines work by blocking the action of histamine, a substance in the body that causes allergic symptoms .
PARP-1 Inhibition
Pyrido[2,3-d]pyrimidine derivatives have been studied as PARP-1 inhibitors . PARP-1 is involved in DNA repair, and its inhibition can enhance the effectiveness of certain cancer treatments by preventing cancer cells from repairing DNA damage .
Propiedades
IUPAC Name |
7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-14(15-9-6-5-7-10-15)22-18(26)17-13-16-19(25(17)11-8-12-29-4)23(2)21(28)24(3)20(16)27/h5-7,9-10,13-14H,8,11-12H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYKZSKNUQGGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(N2CCCOC)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


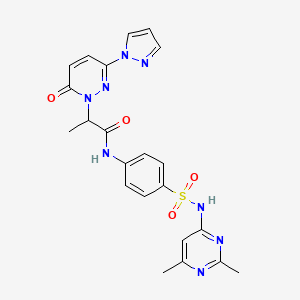
![6-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2989955.png)
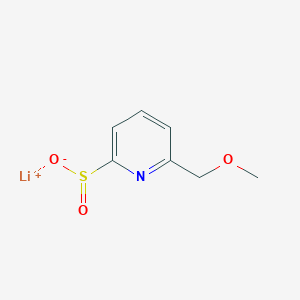
![N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2989961.png)


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2989967.png)
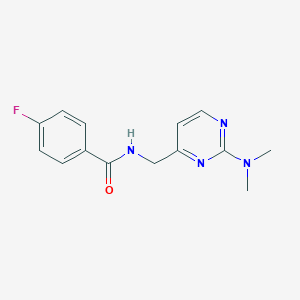
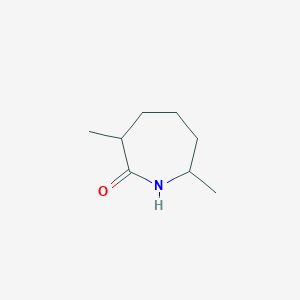
![1,7-dimethyl-8-(3-((4-phenoxyphenyl)amino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989971.png)

